molecular formula C16H18F3N3O3 B7183581 N-cyclopropyl-1-[2-(2,2,2-trifluoroethoxy)pyridine-4-carbonyl]pyrrolidine-2-carboxamide

N-cyclopropyl-1-[2-(2,2,2-trifluoroethoxy)pyridine-4-carbonyl]pyrrolidine-2-carboxamide

Cat. No.: B7183581
M. Wt: 357.33 g/mol
InChI Key: QLHXSVFOCUFOKU-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-[2-(2,2,2-trifluoroethoxy)pyridine-4-carbonyl]pyrrolidine-2-carboxamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. The compound features a pyridine ring substituted with a trifluoroethoxy group, a cyclopropyl group, and a pyrrolidine carboxamide moiety, which contribute to its distinct chemical properties.

Properties

IUPAC Name

N-cyclopropyl-1-[2-(2,2,2-trifluoroethoxy)pyridine-4-carbonyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O3/c17-16(18,19)9-25-13-8-10(5-6-20-13)15(24)22-7-1-2-12(22)14(23)21-11-3-4-11/h5-6,8,11-12H,1-4,7,9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHXSVFOCUFOKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC(=NC=C2)OCC(F)(F)F)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-[2-(2,2,2-trifluoroethoxy)pyridine-4-carbonyl]pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyridine intermediate: The pyridine ring is functionalized with a trifluoroethoxy group through a nucleophilic substitution reaction.

    Amide bond formation: The final step involves the coupling of the pyridine intermediate with a pyrrolidine-2-carboxylic acid derivative to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-[2-(2,2,2-trifluoroethoxy)pyridine-4-carbonyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine ring or the trifluoroethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclopropyl-1-[2-(2,2,2-trifluoroethoxy)pyridine-4-carbonyl]pyrrolidine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Pharmaceuticals: The compound is studied for its potential use in drug development, particularly for its ability to modulate specific biochemical pathways.

    Industrial Chemistry: It is explored for its use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-[2-(2,2,2-trifluoroethoxy)pyridine-4-carbonyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group and the pyridine ring may facilitate binding to these targets, while the cyclopropyl and pyrrolidine moieties contribute to the compound’s overall stability and bioavailability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-1-[2-(2,2,2-trifluoroethoxy)pyridine-4-carbonyl]pyrrolidine-2-carboxamide analogs: Compounds with similar structures but different substituents on the pyridine or pyrrolidine rings.

    Fluorinated pyridines: Compounds with fluorine atoms on the pyridine ring, which may have similar chemical properties but different biological activities.

Uniqueness

This compound is unique due to its combination of a trifluoroethoxy group, a cyclopropyl group, and a pyrrolidine carboxamide moiety. This combination imparts distinct chemical and biological properties that are not commonly found in other compounds.

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